2-(2-Tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
2-(2-Tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic thiophene derivative characterized by a tetrahydrobenzo[b]thiophene core substituted with a tosylacetamido group at the 2-position and a carboxamide group at the 3-position. The tosyl (p-toluenesulfonyl) group introduces strong electron-withdrawing and steric effects, which may influence pharmacological properties such as receptor binding and metabolic stability.
Properties
IUPAC Name |
2-[[2-(4-methylphenyl)sulfonylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c1-11-6-8-12(9-7-11)26(23,24)10-15(21)20-18-16(17(19)22)13-4-2-3-5-14(13)25-18/h6-9H,2-5,10H2,1H3,(H2,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGPKQARPTTZOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps:
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Formation of the Tetrahydrobenzo[b]thiophene Core: : This can be achieved through the cyclization of appropriate precursors. One common method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a sulfur source under acidic conditions to form the thiophene ring.
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Introduction of the Tosylacetamido Group: : The tosylacetamido group can be introduced by reacting the intermediate with tosyl chloride and acetamide in the presence of a base such as triethylamine. This step usually requires careful control of temperature and reaction time to ensure high yield and purity.
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Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of more efficient catalysts and reagents to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the tosyl group or to modify the carboxamide group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-tosylated amides, modified carboxamides.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-(2-Tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(2-Tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the tosylacetamido group can enhance its binding affinity to certain proteins, while the thiophene ring can participate in π-π interactions with aromatic residues in the target proteins.
Comparison with Similar Compounds
Comparison :
- 92a (4,5-dimethyl): Higher DPPH scavenging due to increased electron density.
- 92b (tetrahydrobenzo): Slightly reduced activity, likely due to reduced planarity of the saturated ring .
Anticancer Activity
Electron-withdrawing groups (EWGs) on the benzylideneamino moiety enhance cytotoxicity. Ethyl-2-(p-bromobenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (S8) showed significant activity against A-549 lung cancer cells (10⁻⁴ M), comparable to adriamycin. The p-Br group stabilizes the molecule’s interaction with DNA or enzymes via hydrophobic and halogen bonding .
SAR Insight : EWGs like bromine improve anticancer efficacy by enhancing electrophilic interactions .
Other Pharmacologically Active Derivatives
- AMPA Receptor Modulation : JAMI1001A , featuring a hydroxymethyl-trifluoromethylpyrazole group, acts as a positive allosteric modulator .
Structure-Activity Relationship (SAR) Insights
2-Position Substituents: Piperazinyl groups (e.g., IIId) enhance AChE inhibition via hydrogen bonding. Cyanoacetamido groups (e.g., 92a, 92b) boost antioxidant activity through polarity. Tosyl groups (hypothetical): Expected to improve metabolic stability but may reduce solubility due to hydrophobicity.
3-Position Carboxamide : Critical for hydrogen bonding in both AChE and antioxidant targets.
Ring Saturation : Tetrahydrobenzo[b]thiophene cores improve steric fit in receptor pockets compared to planar aromatic systems .
Data Tables
Table 1: AChE Inhibitory Activity of Selected Analogs
| Compound | Substituent at 2-Position | % Inhibition (2.6351 mM) | Reference |
|---|---|---|---|
| IIId | 4-(4-Methoxyphenyl)piperazin-1-yl | 60% | |
| Donepezil (Reference) | - | 40% |
Table 2: Antioxidant Activity of Cyanoacetamido Derivatives
| Compound | Substituent | Nitric Oxide Scavenging (%) | Reference |
|---|---|---|---|
| 92a | 4,5-Dimethyl | 56.9 | |
| 92b | 4,5,6,7-Tetrahydrobenzo | 55.5 |
Table 3: Anticancer Activity Against A-549 Cell Line
| Compound | Substituent | Activity (10⁻⁴ M) | Reference |
|---|---|---|---|
| S8 | p-Bromobenzylideneamino | Significant | |
| Adriamycin (Reference) | - | Comparable |
Biological Activity
The compound 2-(2-Tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a derivative of benzo[b]thiophene that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antioxidant properties, anticancer effects, and other pharmacological applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H17N3O3S
- Molecular Weight : 335.37 g/mol
Antioxidant Activity
Recent studies have highlighted the antioxidant capabilities of related compounds in the tetrahydrobenzo[b]thiophene series. For instance, compounds derived from this series demonstrated significant antioxidant potency comparable to ascorbic acid. The total antioxidant capacity (TAC) was evaluated using the phosphomolybdenum method, indicating that these compounds could serve as promising candidates for treating oxidative stress-related diseases .
| Compound | TAC (Ascorbic Acid Equivalent) |
|---|---|
| Compound 1 | Comparable |
| Compound 16 | Comparable |
| Compound 17 | Comparable |
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Molecular docking studies have been conducted to assess the binding affinity of this compound to various cancer-related proteins. These studies indicate that the compound may inhibit key pathways involved in cancer progression .
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Oxidative Stress : By scavenging free radicals and enhancing the body's antioxidant defense mechanisms.
- Modulation of Signaling Pathways : Interaction with proteins such as Keap1 may lead to the activation of Nrf2, a transcription factor that regulates antioxidant response elements .
Case Studies
- Study on Antioxidant Properties :
- Cancer Cell Line Studies :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(2-Tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide?
- Methodology :
- The compound can be synthesized via multi-step reactions starting from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide. Key steps include:
- Cyanoacetylation : React with chloroacetyl chloride in ethanol or dioxane under reflux (4–12 hours) to form intermediates .
- Diazocoupling : Use p-tolyldiazonium chloride in pyridine to introduce the tosylacetamido group .
- Solvent choice (ethanol vs. dioxane) impacts yield: ethanol reflux for 8–12 hours yields 70–80%, while dioxane reduces reaction time to 4 hours but lowers yield to 76% .
- Monitor reaction progress via TLC and purify using reverse-phase HPLC (MeCN:H₂O gradient) .
Q. How are spectroscopic techniques (IR, NMR, MS) applied to characterize this compound?
- Analytical Workflow :
- IR Spectroscopy : Confirm key functional groups (e.g., C=O at ~1650–1700 cm⁻¹ for carboxamide, NH stretches at ~3200–3400 cm⁻¹) .
- NMR Analysis :
- ¹H-NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and tetrahydrobenzo[b]thiophene protons (δ 1.5–2.8 ppm for cyclohexene-like CH₂ groups) .
- ¹³C-NMR : Detect carbonyl carbons (C=O at ~165–175 ppm) and aromatic carbons (100–150 ppm) .
- Mass Spectrometry : Use LC-MS/HRMS to verify molecular weight (e.g., M⁺ peak matching calculated mass) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the piperazine or benzyl groups) influence acetylcholinesterase (AChE) inhibition?
- Structure-Activity Relationship (SAR) Insights :
- Substituents like 4-methoxyphenylpiperazine enhance AChE inhibition (60% inhibition at 2.6 mM vs. 40% for donepezil) by forming H-bonds with Phe288 in the enzyme active site .
- Benzyl or fluorobenzyl groups improve lipophilicity, enhancing blood-brain barrier penetration. For example, IIIc (2-fluorobenzyl) shows higher activity than IIIb (benzyl) .
- Methodology : Synthesize analogs via reductive amination or nucleophilic substitution, then test in enzyme assays (Ellman’s method) and validate with molecular docking .
Q. What strategies resolve contradictions in biological activity data across derivatives?
- Troubleshooting Approaches :
- Purity Verification : Low activity may stem from impurities. Use HPLC (≥98% purity) and recrystallization (e.g., methanol/water) to ensure consistency .
- Solubility Optimization : Poor solubility in aqueous buffers (e.g., <2 mg/mL for TCS 359) can skew IC₅₀ results. Use DMSO stock solutions (<0.1% final concentration) .
- Enzyme Assay Conditions : Standardize pH (8.0 for AChE), temperature (25°C), and substrate concentration to minimize variability .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- In Silico Workflow :
- Molecular Docking : Use AutoDock Vina to predict binding modes. For example, the amide linker in IIId forms three H-bonds with AChE’s Phe288, explaining its 60% inhibition .
- ADMET Prediction : Employ SwissADME to optimize logP (target 2–4) and polar surface area (<90 Ų) for CNS penetration .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
